N-(2,6-difluorobenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
Description
N-(2,6-Difluorobenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a structurally complex acetamide derivative characterized by a 2,6-difluorobenzyl group and a phenoxy moiety substituted with a 2-methyltetrazole ring. The compound’s design leverages fluorinated aromatic systems and heterocyclic motifs to optimize physicochemical properties and biological interactions.
Properties
Molecular Formula |
C17H15F2N5O2 |
|---|---|
Molecular Weight |
359.33 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C17H15F2N5O2/c1-24-22-17(21-23-24)11-5-7-12(8-6-11)26-10-16(25)20-9-13-14(18)3-2-4-15(13)19/h2-8H,9-10H2,1H3,(H,20,25) |
InChI Key |
GPWYVYLOBGIVRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCC3=C(C=CC=C3F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Synthesis of the Phenoxyacetamide: The phenoxyacetamide moiety can be prepared by reacting 4-hydroxyacetophenone with chloroacetic acid in the presence of a base.
Coupling Reactions: The final compound can be obtained by coupling the difluorobenzyl group with the phenoxyacetamide and tetrazole intermediates using suitable coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorobenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous acetamide derivatives, focusing on substituent effects, synthesis efficiency, and inferred biological activity.
Structural Analogues and Substituent Effects
- Compound 3ae/3af () : These derivatives feature a sulfinyl benzimidazole core and a carbamoylmethyl group. Unlike the target compound’s tetrazole, the benzimidazole-sulfinyl moiety may enhance proton pump inhibition (as seen in analogs like omeprazole). The 2,6-difluorobenzyl group in the target compound likely increases metabolic stability compared to the carbamoylmethyl substituent in 3ae/3af .
- MRS 1754 (): An A2A adenosine receptor antagonist with a cyanophenyl and dipropylpurine substituent. The target compound’s difluorobenzyl group may reduce polar surface area, improving blood-brain barrier penetration relative to MRS 1754’s cyanophenyl group .
- N-(2,6-Dichlorophenyl) Analogue () : Substituting chlorine for fluorine at the benzyl position increases molecular weight and lipophilicity. Fluorine’s smaller size and higher electronegativity may enhance target selectivity due to tighter van der Waals interactions .
- Benzothiazole Derivatives (): Compounds like N-(6-trifluoromethylbenzothiazol-2-yl)acetamide prioritize trifluoromethyl groups for enhanced lipophilicity.
Physicochemical Properties
- Lipophilicity (logP) :
- Metabolic Stability: The 2-methyltetrazole group resists oxidative metabolism better than sulfinyl benzimidazoles (e.g., 3ae/3af), which are prone to sulfoxide reduction . Fluorine atoms block cytochrome P450-mediated degradation, extending half-life relative to non-fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,6-difluorobenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide, and how are the products characterized?
- Synthesis : The compound is synthesized via nucleophilic substitution and coupling reactions. For example, the phenoxyacetamide core is formed by reacting a halogenated acetamide intermediate with a substituted phenol under alkaline conditions (e.g., K₂CO₃ in DMF). The tetrazole ring is introduced via cyclization of nitrile precursors with sodium azide or through palladium-catalyzed cross-coupling .
- Characterization : Key techniques include:
- TLC for reaction monitoring.
- IR spectroscopy to confirm amide (C=O stretch ~1650 cm⁻¹) and tetrazole (C-N stretch ~1200 cm⁻¹) groups.
- ¹H/¹³C NMR to verify substituent positions (e.g., difluorobenzyl CH₂ at δ ~4.5 ppm, tetrazole CH₃ at δ ~2.3 ppm).
- Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 388.1) .
Q. Which in vitro assays are commonly employed to evaluate the biological activity of this compound?
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer potential : Cell viability assays (MTT or resazurin) on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
- Enzyme inhibition : Fluorometric or colorimetric assays targeting enzymes like cyclooxygenase (COX) or kinases, measuring substrate conversion rates .
Q. How are the physicochemical properties (e.g., solubility, stability) of this compound determined experimentally?
- Solubility : Measured via shake-flask method in solvents (e.g., DMSO, ethanol) using HPLC-UV quantification .
- Stability : Accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure, analyzed by LC-MS to identify breakdown products .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield and purity of this compound, and what experimental variables are critical?
- Key variables :
- Solvent polarity : DMF enhances nucleophilicity of phenolic oxygen compared to THF .
- Catalyst choice : Pd(PPh₃)₄ improves tetrazole coupling efficiency over CuI .
- Temperature : Cyclization of tetrazole precursors requires 80–100°C for >90% yield .
- Purification : Gradient silica gel chromatography (hexane/EtOAc) or preparative HPLC (C18 column, acetonitrile/water) to isolate >95% pure product .
Q. How can contradictory findings in biological activity data across studies be systematically addressed?
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., replacing difluorobenzyl with 2,6-dimethylphenyl) to identify critical substituents. For example, fluorination enhances metabolic stability but may reduce solubility .
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
Q. What methodologies are recommended for elucidating the mechanism of action of this compound at the molecular level?
- Molecular docking : Use software like AutoDock Vina to predict binding to targets (e.g., COX-2 or EGFR kinase), guided by tetrazole and acetamide interactions .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to purified proteins.
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
